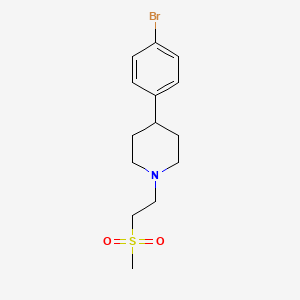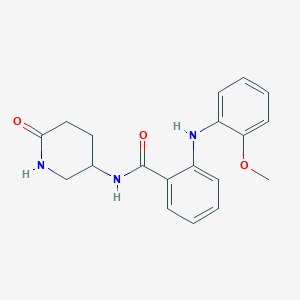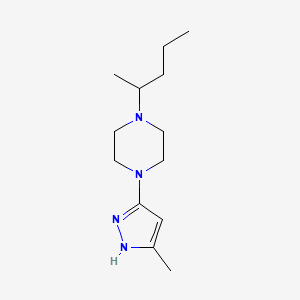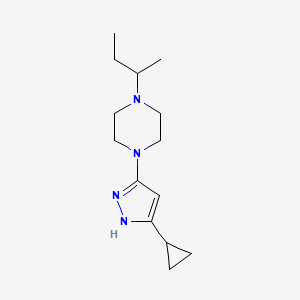
4-(4-Bromophenyl)-1-(2-methylsulfonylethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-1-(2-methylsulfonylethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromophenyl group and a methylsulfonylethyl group attached to a piperidine ring
Preparation Methods
The synthesis of 4-(4-Bromophenyl)-1-(2-methylsulfonylethyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Piperidine Formation: The formation of the piperidine ring through cyclization reactions.
Methylsulfonylethyl Group Addition: The attachment of the methylsulfonylethyl group to the piperidine ring.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency of the synthesis.
Chemical Reactions Analysis
4-(4-Bromophenyl)-1-(2-methylsulfonylethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium hydride, palladium catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Bromophenyl)-1-(2-methylsulfonylethyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1-(2-methylsulfonylethyl)piperidine involves its interaction with specific molecular targets. The bromophenyl group and the piperidine ring play a crucial role in binding to these targets, while the methylsulfonylethyl group may influence the compound’s solubility and stability. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(4-Bromophenyl)-1-(2-methylsulfonylethyl)piperidine can be compared with other piperidine derivatives, such as:
4-(4-Chlorophenyl)-1-(2-methylsulfonylethyl)piperidine: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluorophenyl)-1-(2-methylsulfonylethyl)piperidine: Similar structure but with a fluorine atom instead of bromine.
4-(4-Methylphenyl)-1-(2-methylsulfonylethyl)piperidine: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(4-bromophenyl)-1-(2-methylsulfonylethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2S/c1-19(17,18)11-10-16-8-6-13(7-9-16)12-2-4-14(15)5-3-12/h2-5,13H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUONTDHHBWQDPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1CCC(CC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-6-methyl-N-[2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]pyridine-4-carboxamide](/img/structure/B6708674.png)
![N-[3-(5-chlorothiophen-2-yl)propyl]-3-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B6708691.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6708694.png)
![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea](/img/structure/B6708703.png)
![methyl (3S,4S)-1-[(4-hydroxy-3-methoxyphenyl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate](/img/structure/B6708709.png)


![2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]hexanamide](/img/structure/B6708738.png)
![2-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]hexanamide](/img/structure/B6708744.png)
![N-[(2-methylpyrimidin-4-yl)methyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B6708759.png)
![1-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea](/img/structure/B6708762.png)

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-3-methylsulfonylpyrrolidine-1-carboxamide](/img/structure/B6708775.png)
